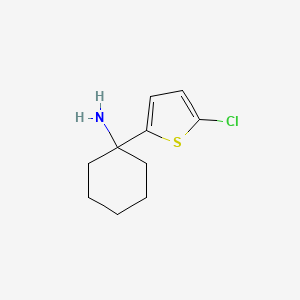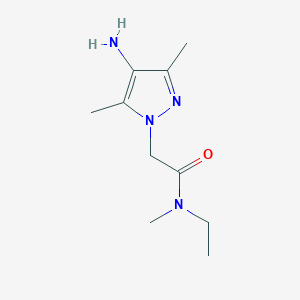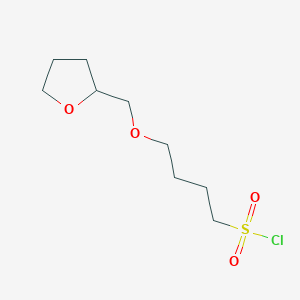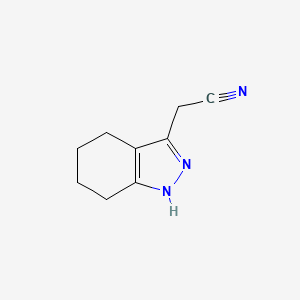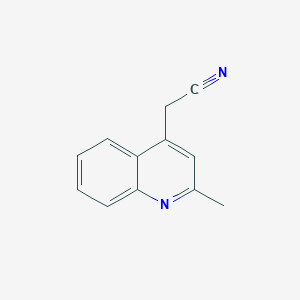
2-(2-Methylquinolin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylquinolin-4-yl)acetonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H10N2, features a quinoline ring substituted with a methyl group at the 2-position and an acetonitrile group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylquinolin-4-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline.
Nitrile Formation: The key step involves the introduction of the acetonitrile group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by a nitrile group using reagents like sodium cyanide (NaCN) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
2-(2-Methylquinolin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(2-Methylquinolin-4-yl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or bind to receptors, altering cellular pathways. The quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
相似化合物的比较
2-(Quinolin-4-yl)acetonitrile: Lacks the methyl group at the 2-position.
2-Methylquinoline: Lacks the acetonitrile group.
4-Quinolinol: Features a hydroxyl group instead of the acetonitrile group.
Uniqueness: 2-(2-Methylquinolin-4-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its versatility in synthetic applications and potential therapeutic uses.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2-methylquinolin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6H2,1H3 |
InChI 键 |
NZBVSXBIXGGDSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)


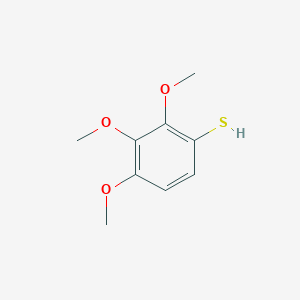
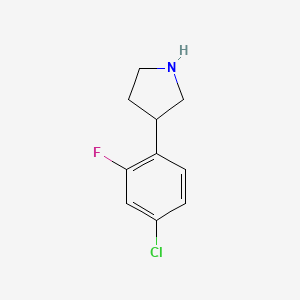
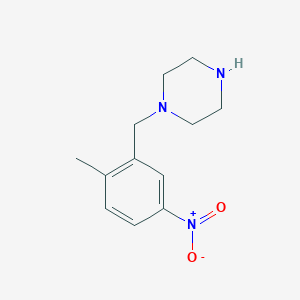
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)


